molecular formula C12H12N2O2 B13885467 3-(5-Ethoxypyrimidin-2-yl)phenol

3-(5-Ethoxypyrimidin-2-yl)phenol

Cat. No.: B13885467
M. Wt: 216.24 g/mol
InChI Key: STEIFCHDGQRJNR-UHFFFAOYSA-N
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Description

3-(5-Ethoxypyrimidin-2-yl)phenol: is an organic compound that belongs to the class of phenols and pyrimidines. This compound features a phenol group attached to a pyrimidine ring, which is further substituted with an ethoxy group. The molecular formula of this compound is C12H12N2O2 . It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Ethoxypyrimidin-2-yl)phenol typically involves the reaction of p-hydroxybenzamidine hydrochloride with 1,3-bis(dimethylamino)-2-ethoxytrimethinium perchlorate in the presence of sodium methylate in methanol. The reaction mixture is refluxed for several hours, followed by cooling and acidification with acetic acid to precipitate the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Ethoxypyrimidin-2-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products:

Scientific Research Applications

3-(5-Ethoxypyrimidin-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Ethoxypyrimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the ethoxy group and the pyrimidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-(5-ethoxypyrimidin-2-yl)phenol

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-4-3-5-10(15)6-9/h3-8,15H,2H2,1H3

InChI Key

STEIFCHDGQRJNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1)C2=CC(=CC=C2)O

Origin of Product

United States

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